Latamoxef is a semi-synthetic, broad-spectrum antibiotic classified within the oxacephem group, which is structurally similar to cephalosporins. It is primarily utilized for treating various bacterial infections due to its ability to penetrate the blood-brain barrier, making it particularly effective against central nervous system infections such as meningitis. Latamoxef exhibits activity against both Gram-positive and Gram-negative bacteria, including anaerobic organisms, and is often employed in pediatric medicine due to its favorable pharmacokinetic profile .
The synthesis of latamoxef involves several chemical reactions starting from basic organic compounds. The process typically includes:
The synthetic pathway requires careful control of reaction conditions, including temperature and pH, to ensure optimal yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the synthesis and confirm the identity of latamoxef .
Latamoxef undergoes various chemical reactions that are crucial for its antibacterial activity:
The stability of latamoxef in the presence of β-lactamases allows it to maintain efficacy against resistant strains, making it a valuable option in antibiotic therapy .
Latamoxef exerts its antibacterial effects primarily by inhibiting bacterial cell wall biosynthesis. This process involves:
Studies indicate that latamoxef maintains activity against a broad spectrum of bacteria while exhibiting low toxicity profiles compared to other antibiotics in its class .
Latamoxef has several scientific uses due to its broad-spectrum activity:
Latamoxef (originally designated moxalactam) emerged in the early 1980s as a product of strategic molecular engineering within the β-lactam antibiotic class. This period marked intensive efforts to overcome limitations of existing cephalosporins and penicillins, particularly their susceptibility to β-lactamases and restricted spectrum against Gram-negative pathogens. As an oxacephem, Latamoxef featured a structural innovation: replacement of the sulfur atom in the dihydrothiazine ring of traditional cephalosporins with oxygen. This modification enhanced its stability against β-lactamase enzymes while expanding its affinity for penicillin-binding proteins in Gram-negative bacteria [3] [7].
The compound was synthesized via a complex multistep process beginning with 6-aminopenicillanic acid. Key steps included chlorination, propargyl alcohol displacement, Lindlar-catalyzed partial hydrogenation, and epoxidation, followed by conjugation with 1-methyl-1H-tetrazole-5-thiol. Final stages involved Wittig olefination and introduction of the D-(-)-α-(4-hydroxyphenyl)glycine side chain, yielding the asymmetric carbon at position 7 critical for bioactivity [7]. This synthetic achievement represented a milestone in β-lactam diversification, bridging the gap between cephalosporins and carbapenems in terms of spectrum and stability.
Table 1: Structural Evolution from Cephalosporins to Oxacephems
| Feature | First-Gen Cephalosporins | Third-Gen Cephalosporins | Oxacephems (Latamoxef) |
|---|---|---|---|
| Core Structure | 7-Aminocephalosporanic acid | 7-Aminocephalosporanic acid | 7-Aminooxacephem acid |
| Sulfur/Oxygen | Sulfur (S) in ring | Sulfur (S) in ring | Oxygen (O) in ring |
| β-Lactamase Stability | Low | Moderate | High |
| Spectrum | Gram-positive emphasis | Broad (incl. Gram-negative) | Broadest (incl. anaerobes) |
Shionogi & Co., Ltd. (Japan) pioneered Latamoxef’s development, culminating in its 1981 clinical launch under the brand name Shiomarin®. It gained rapid adoption for empirical treatment of severe infections like meningitis, intra-abdominal sepsis, and neutropenic fever due to its unparalleled coverage of Enterobacteriaceae, Haemophilus influenzae, and anaerobes such as Bacteroides fragilis [10]. By 1982, it was approved in the United States for similar indications, with peak annual sales exceeding $100 million USD [3].
However, post-marketing surveillance revealed alarming safety signals between 1982–1985. Multiple studies documented coagulopathies manifesting as prolonged bleeding times, hypoprothrombinemia, and platelet dysfunction. These were attributed to two mechanisms:
Fatal hemorrhagic events in immunosuppressed and surgical patients prompted its withdrawal from major markets by 1987. This represented a pivotal case study in pharmacovigilance, illustrating how rare adverse effects may evade detection in pre-approval trials but emerge in real-world use [9].
The global crisis of antimicrobial resistance has driven re-evaluation of historical antibiotics with untapped potential. Latamoxef’s stability against extended-spectrum β-lactamases (ESBLs) and cerebrospinal fluid penetration have renewed interest for specific niches:
Revival strategies emphasize strict patient selection—avoiding those with malnutrition, hepatic dysfunction, or coagulopathy—and therapeutic drug monitoring to balance efficacy and toxicity risks [9]. Its use remains restricted to regions like Japan and parts of Europe where it is commercially available, primarily as an alternative to carbapenems for ESBL-producing Enterobacteriaceae when newer β-lactam/β-lactamase inhibitors are inaccessible [1] [9].
CAS No.: 16899-07-3
CAS No.: 61081-59-2
CAS No.: 67707-87-3
CAS No.: